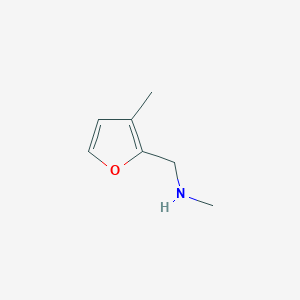

N-methyl-1-(3-methylfuran-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(3-methylfuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6-3-4-9-7(6)5-8-2/h3-4,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNPUPCSMGGUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640263 | |

| Record name | N-Methyl-1-(3-methylfuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916766-86-4 | |

| Record name | N,3-Dimethyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916766-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(3-methylfuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Furan and Amine Heterocyclic Chemistry Research

The study of N-methyl-1-(3-methylfuran-2-yl)methanamine is rooted in the broader fields of furan (B31954) and amine heterocyclic chemistry. Furan itself is an aromatic compound due to the delocalization of one of the oxygen atom's lone pairs of electrons into the ring, which creates a stable 4n+2 pi electron system. wikipedia.orgyoutube.com This aromaticity, however, is less pronounced than that of benzene (B151609), making the furan ring more reactive in certain chemical transformations. wikipedia.org

The furan moiety is considered a valuable pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgijabbr.comutripoli.edu.ly The substitution pattern on the furan ring can significantly influence the biological activity of the resulting compound. utripoli.edu.ly In this compound, the presence of a methyl group at the 3-position and a methanamine group at the 2-position creates a specific regioisomeric arrangement that can dictate its interaction with biological targets.

The amine functional group is also of paramount importance in heterocyclic chemistry, contributing to the molecule's polarity, basicity, and ability to form hydrogen bonds. utripoli.edu.ly These properties are crucial for the binding of molecules to enzymes and receptors, often influencing their pharmacokinetic and pharmacodynamic profiles. The N-methyl group on the amine can further modulate these properties.

Significance and Research Potential of N Methyl 1 3 Methylfuran 2 Yl Methanamine in Contemporary Chemical Sciences

Established Synthetic Routes for this compound

The foundational methods for synthesizing this compound rely on robust and well-documented chemical reactions. These routes are characterized by their reliability and scalability, making them the cornerstone of the compound's production.

Reductive Amination Strategies Involving Furan Precursors

Reductive amination is a highly effective and widely used method for the synthesis of amines, including this compound. wikipedia.org This chemical process involves the conversion of a carbonyl group to an amine through an intermediate imine. masterorganicchemistry.com For the target compound, the most direct furan precursor is 3-methyl-2-furaldehyde.

The reaction proceeds in two main steps within a one-pot synthesis:

Imine Formation: The carbonyl group of 3-methyl-2-furaldehyde reacts with methylamine (B109427) under weakly acidic or neutral conditions. This nucleophilic addition forms a hemiaminal intermediate, which then reversibly loses a water molecule to form the corresponding N-(3-methylfuran-2-yl)methylidenemethanamine (an imine). wikipedia.org

Reduction: The intermediate imine is then reduced to the final secondary amine product, this compound. This reduction must be performed with a reagent that selectively reduces the imine C=N bond without affecting the furan ring or any other sensitive functional groups. masterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel, is also a prevalent method, particularly in industrial settings due to its high atom economy. wikipedia.orgrsc.org The choice of reducing agent can depend on the scale of the reaction and the specific reaction conditions required. commonorganicchemistry.com For instance, NaBH₃CN is effective because it is selective for imines in the presence of aldehydes. masterorganicchemistry.com

Multi-step Synthesis Approaches from 3-Methylfuran (B129892) Derivatives

A typical multi-step process would be:

Formylation of 3-Methylfuran: A formyl group (-CHO) can be introduced at the C2 position of the 3-methylfuran ring. The Vilsmeier-Haack reaction is a classic method for this transformation, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This step produces the key intermediate, 3-methyl-2-furaldehyde.

Reductive Amination: The synthesized 3-methyl-2-furaldehyde is then subjected to reductive amination with methylamine as described in section 2.1.1 to yield the final product.

This approach allows for the construction of the target molecule from simpler, more accessible starting materials, adding versatility to its synthesis. mdpi.com

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale

Optimizing reaction parameters is crucial for maximizing yield, minimizing by-products, and ensuring economic viability on both laboratory and industrial scales. mdpi.com For the reductive amination of furanic aldehydes, key variables include the choice of catalyst, solvent, temperature, and pressure. nih.govfrontiersin.org

Studies on similar furan derivatives have shown that catalyst selection is paramount. For example, in the synthesis of furfurylamine (B118560) from furfural (B47365), non-noble metal catalysts like nickel (Ni) and cobalt (Co) are often preferred for industrial-scale production. nih.govmdpi.com The choice of solvent also plays a significant role; while organic solvents like methanol (B129727) or dioxane are common, there is a push towards greener solvents like water. mdpi.comacs.org The reaction temperature and hydrogen pressure are fine-tuned to ensure efficient imine reduction while preventing over-reduction of the furan ring or other side reactions. rsc.org

The following table summarizes typical conditions explored in the optimization of reductive amination for furan-based amines, which are applicable to the synthesis of this compound.

| Parameter | Laboratory Scale Condition | Industrial Scale Condition | Rationale and Findings |

| Precursor | 3-methyl-2-furaldehyde | 3-methyl-2-furaldehyde | Direct precursor for the final amine. |

| Amine Source | Methylamine solution (e.g., in THF or MeOH) | Gaseous methylamine | Gaseous reagents are often more cost-effective for large-scale operations. wikipedia.org |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Catalytic Hydrogenation (H₂ gas) | Hydride reagents are convenient for lab scale but catalytic methods offer better atom economy for industry. wikipedia.orgmasterorganicchemistry.com |

| Catalyst | - (for hydride reduction) / Pd/C | Ni-based, Co-based catalysts | Non-noble metal catalysts are more economical for large-scale production. nih.govmdpi.comencyclopedia.pub |

| Solvent | Methanol, Dichloromethane (B109758) (DCM), Dioxane | Methanol, Water, or Solvent-free | Green solvents like water are increasingly preferred to reduce environmental impact. mdpi.comacs.org |

| Temperature | 0 °C to Room Temperature | 80 - 150 °C | Higher temperatures are often needed for catalytic activity but must be controlled to avoid side reactions. frontiersin.orgrsc.org |

| Pressure | Atmospheric | 1 - 4 MPa H₂ | Elevated pressure is required to ensure sufficient hydrogen concentration for catalytic hydrogenation. mdpi.com |

This table is generated based on analogous reactions reported in the literature.

Advanced Synthetic Techniques for this compound

Beyond established routes, advanced methodologies focus on creating stereochemically pure compounds and improving synthetic efficiency through modern catalysis.

Chiral Synthesis and Stereoselective Approaches

The carbon atom attached to the nitrogen and the furan ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of high importance, particularly for applications in pharmaceuticals and materials science. benthamscience.com

Several strategies can be employed to achieve this:

Use of Chiral Auxiliaries: A chiral auxiliary, such as pseudoephenamine, can be attached to a precursor molecule to direct the stereochemical outcome of a reaction. nih.gov For instance, a carboxylic acid derivative of 3-methylfuran could be coupled with a chiral auxiliary, followed by amination and subsequent removal of the auxiliary to yield an enantiomerically enriched product. nih.gov

Asymmetric Catalysis: This involves using a chiral catalyst to favor the formation of one enantiomer over the other. Asymmetric reductive amination can be performed using a prochiral ketone or aldehyde with a chiral catalyst and a hydrogen source. wikipedia.orgfrontiersin.org Chiral Brønsted acids have been used to catalyze enantioselective reactions on furan rings, which could be adapted for this synthesis. benthamscience.com

Enzymatic Resolution: Biocatalysts, such as imine reductases (IREDs), can exhibit high stereoselectivity. wikipedia.org A racemic mixture of the amine could be subjected to an enzymatic process that selectively modifies or resolves one enantiomer, allowing for the separation of the desired pure enantiomer.

These methods provide pathways to access optically active this compound, which is crucial for studying its stereospecific properties and functions. benthamscience.comresearchgate.net

Catalytic Amination Methodologies, Including Heterogeneous and Homogeneous Catalysis

The development of novel catalysts is a key area of research for improving reductive amination reactions. rsc.org Catalysis is preferred over stoichiometric reactions as it increases efficiency and reduces waste. wikipedia.org Both heterogeneous and homogeneous catalysts have been successfully applied to the synthesis of furan-based amines. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. This allows for easy separation and recycling of the catalyst, a significant advantage in industrial processes. encyclopedia.pubmdpi.com

Supported Noble Metals: Catalysts like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) on supports such as activated carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂) are highly active. nih.govrsc.org For example, 5% Rh/Al₂O₃ has been used for the reductive amination of furanic aldehydes in aqueous ammonia (B1221849) under mild conditions. nih.gov

Supported Non-Noble Metals: Due to the high cost of noble metals, catalysts based on Nickel (Ni), Cobalt (Co), and Copper (Cu) are extensively developed. encyclopedia.pub Ni-based catalysts, such as Ni/SBA-15 or Ni-AlOₓ mixed oxides, have shown excellent performance and selectivity for the reductive amination of furan aldehydes, sometimes outperforming noble metal catalysts. mdpi.comacs.orgcardiff.ac.uk

Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium, which can lead to higher activity and selectivity under milder conditions. wikipedia.org

Iridium and Rhodium Complexes: Soluble complexes of iridium and rhodium have been shown to be effective for the reductive amination of various carbonyl compounds. wikipedia.org These catalysts can operate under lower temperatures and pressures compared to some heterogeneous systems.

Gold-based Catalysts: Gold nanoparticles supported on titania (Au/TiO₂) have been reported for the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF), demonstrating the potential for novel catalytic systems in furan chemistry. nih.gov

The following table compares different catalytic systems used for the reductive amination of furan aldehydes.

| Catalyst Type | Catalyst Example | Support/Ligand | Typical Conditions | Advantages | Disadvantages |

| Heterogeneous | Nickel | AlOₓ, SBA-15 | 100-120 °C, 1-4 MPa H₂ | Low cost, high activity, easy to recycle. mdpi.comacs.org | Can require higher temperatures/pressures. mdpi.com |

| Heterogeneous | Rhodium | Al₂O₃ | Mild conditions, aqueous media | High selectivity in green solvents. nih.gov | High cost of noble metal. nih.gov |

| Heterogeneous | Cobalt | N-doped Carbon | 90-120 °C, 2 MPa H₂ | High efficiency and selectivity for primary amines. mdpi.com | Activity can be sensitive to preparation method. mdpi.com |

| Homogeneous | Iridium | - | Mild conditions | High activity, environmentally friendly potential. wikipedia.org | Difficult to separate from product, catalyst cost. wikipedia.org |

| Homogeneous | Ruthenium | 2,9-dimethyl-1,10-phenanthroline | Ethanol, H₂ | High yields for monoamination. nih.gov | Cost and complexity of ligand synthesis. nih.gov |

This table is generated based on analogous reactions reported in the literature.

Flow Chemistry Applications in this compound Synthesis

While flow chemistry is increasingly recognized as a green and efficient synthetic methodology, specific applications for the synthesis of this compound are not extensively detailed in publicly available research. However, the principles of flow chemistry are well-suited for amine synthesis. researchgate.netresearchgate.net Continuous flow processes offer precise control over reaction parameters, enhanced safety for handling reactive intermediates, and improved scalability. thieme-connect.depolimi.it For instance, a continuous flow process has been developed for the synthesis of various N-methyl secondary amines from alkyl mesylates or epoxides using aqueous methylamine, which includes an in-line workup. researchgate.net Such methodologies could hypothetically be adapted for the synthesis of the target compound, potentially starting from a suitable precursor like 2-(halomethyl)-3-methylfuran or 3-methylfuran-2-carbaldehyde (B1594671) through reductive amination in a flow reactor. The use of flow chemistry can lead to higher yields, better reproducibility, and a reduction in waste and energy consumption. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The synthesis of furan-based amines, including this compound, aligns with several principles of green chemistry, primarily through the use of biomass-derived starting materials. mdpi.comrsc.org Furans are often derived from the catalytic conversion of lignocellulosic biomass. mdpi.com The direct amination of furan-based alcohols and carbonyls is considered an atom-efficient route where water is the main byproduct. mdpi.com

Key green chemistry considerations in the synthesis design include:

Use of Renewable Feedstocks : Utilizing furan derivatives from biomass reduces reliance on petrochemicals. mdpi.comacs.org

Atom Economy : Reductive amination of aldehydes or ketones is an atom-economical method for amine synthesis. rsc.org

Catalysis : Employing heterogeneous catalysts, which can be easily separated and recycled, is preferable to homogeneous catalysts. mdpi.com

Solvent Choice : The use of greener solvents or solvent-free conditions, where possible, minimizes environmental impact. researchgate.net For example, solvent-free acylation reactions of furans have been explored. shareok.org

The direct reductive amination of bio-based furanic aldehydes is a prominent strategy that adheres to these principles, often utilizing molecular hydrogen as a clean reductant. mdpi.com

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is dictated by its two primary functional groups: the furan ring and the secondary amine.

Oxidation Reactions and Characterization of Oxidized Products

The furan ring is susceptible to oxidation. nih.gov In biological systems, cytochrome P450-catalyzed oxidation of furan is a known metabolic pathway. nih.gov This oxidation can lead to the formation of reactive intermediates, such as unsaturated dialdehydes, through ring opening. nih.govnih.gov For instance, the oxidation of furan itself is thought to produce the reactive α,β-unsaturated dialdehyde (B1249045), cis-2-butene-1,4-dial. nih.gov

In the context of this compound, oxidation could potentially yield several products. Atmospheric oxidation by radicals like OH or NO3 can lead to ring-opened dicarbonyl products or the formation of furanone derivatives. researchgate.net The secondary amine moiety can also undergo oxidation, although the furan ring is generally more reactive under many oxidative conditions.

| Potential Oxidation Product Type | Description |

| Ring-Opened Dicarbonyls | Formed via oxidative cleavage of the furan ring. These are often reactive species. nih.govresearchgate.net |

| Furanones | Result from the oxidation of the furan ring without cleavage, potentially forming hydroxyfuranone intermediates. researchgate.netresearchgate.net |

| N-Oxides | Could theoretically form from oxidation of the secondary amine, although this is less commonly reported for furanmethanamines compared to ring oxidation. |

Reduction Reactions and Characterization of Reduced Species

The furan ring of this compound can be reduced to the corresponding tetrahydrofuran (B95107) derivative. This transformation typically involves catalytic hydrogenation. The reduction converts the aromatic furan ring into a saturated cyclic ether.

The expected product of this reaction would be N-methyl-1-(3-methyltetrahydrofuran-2-yl)methanamine. The reduction of nitriles in 2-methyltetrahydrofuran (B130290) using lithium aluminum hydride has been studied, indicating the solvent's utility in such reductions. researchgate.net The reduction of the furan ring in furan-based amines leads to the formation of their saturated tetrahydrofuran counterparts. sigmaaldrich.comgoogle.com

| Reactant | Reducing Agent/Catalyst | Product |

| This compound | H₂ / Pd, Pt, or Ru catalyst | N-methyl-1-(3-methyltetrahydrofuran-2-yl)methanamine |

This table represents a predicted reaction based on the general reactivity of furans.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The secondary amine in this compound is nucleophilic and can participate in various substitution reactions. This reactivity is fundamental to the synthesis of more complex derivative structures. The amine can react with electrophilic partners, leading to the formation of new carbon-nitrogen bonds.

While the amine itself acts as the nucleophile, its reactivity can be influenced by the adjacent furan ring. The amine can be used to construct larger molecules, a common strategy in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov For example, amines are routinely reacted with alkyl halides or epoxides in nucleophilic substitution reactions. researchgate.net

Alkylation and Acylation Reactions of the Amine Nitrogen

The nitrogen atom of the secondary amine is a key site for alkylation and acylation reactions, allowing for the straightforward synthesis of tertiary amines and amides, respectively. nih.govmonash.edu

Alkylation: Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. monash.edu This reaction typically proceeds under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity.

Acylation: Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. shareok.orgresearchgate.netcore.ac.uknih.govosti.govresearchgate.netnih.gov This is a robust and widely used transformation. For example, the acylation of 2-methylfuran (B129897) has been extensively studied using various acylating agents and catalysts. mdpi.comshareok.orgcore.ac.ukosti.govresearchgate.net The amine function is generally a more powerful nucleophile than the furan ring, allowing for selective N-acylation under appropriate conditions.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine (N,N-dimethyl-1-(3-methylfuran-2-yl)methanamine) |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide (N-acetyl-N-methyl-1-(3-methylfuran-2-yl)methanamine) |

These reactions are fundamental for modifying the properties and biological activity of the parent molecule. monash.edu

Electrophilic and Nucleophilic Functionalization Strategies for the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. numberanalytics.comwikipedia.org This reactivity is enhanced by the electron-donating effects of the oxygen heteroatom, the C3-methyl group, and the C2-aminomethyl group. In contrast, the electron-rich nature of the ring makes it generally resistant to direct nucleophilic substitution unless activating groups are present. edurev.in

Electrophilic Functionalization:

Electrophilic aromatic substitution (SEAr) is the primary strategy for functionalizing the furan ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a mechanism involving the attack of the furan's pi-electrons on an electrophile, forming a stabilized cationic intermediate known as an arenium ion or sigma-complex. wikipedia.orgmsu.edu The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. For this compound, the substituents direct incoming electrophiles predominantly to the C5 position, which is the most electronically enriched and sterically accessible site.

Common electrophilic substitution reactions applicable to furans include:

Nitration: Typically carried out with mild nitrating agents like acetyl nitrate (B79036) at low temperatures to prevent ring degradation. numberanalytics.compharmaguideline.com

Halogenation: Reactions with chlorine and bromine are often vigorous. pharmaguideline.com Milder conditions, such as using bromine in dioxane at low temperatures, are employed to achieve mono-substitution. pharmaguideline.com

Acylation: Friedel-Crafts acylation can be performed using acid anhydrides or halides with a mild Lewis acid catalyst like phosphoric acid or boron trifluoride. pharmaguideline.com

Condensation with Aldehydes and Ketones: Furan can react with aldehydes and ketones, often leading to the formation of oligomers or macrocyclic structures. pharmaguideline.com

Nucleophilic Functionalization:

Direct nucleophilic substitution on the furan ring is generally unfavorable due to its high electron density. edurev.in Halofurans are more reactive towards nucleophiles than simple furans, and this reactivity is further enhanced by the presence of electron-withdrawing groups such as nitro or carboxyl groups. edurev.inpharmaguideline.com For this compound, which lacks such activating groups, alternative strategies are required for introducing nucleophiles. One such approach involves multicomponent reactions, where the furan ring is transformed. For instance, a reaction between a furan, a thiol, and an amine can lead to the formation of a highly substituted N-pyrrole, demonstrating a complete transformation of the original heterocyclic core. nih.gov

Mechanistic Organic Chemistry Studies of this compound Reactions

Mechanistic studies on this compound and related furan derivatives primarily focus on electrophilic substitution and oxidative ring-opening pathways.

The mechanism for electrophilic aromatic substitution proceeds in two main steps:

Attack of the Electrophile: The aromatic pi-system of the furan ring acts as a nucleophile, attacking an electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. msu.edumasterorganicchemistry.com This leads to the formation of a resonance-stabilized carbocation intermediate (the arenium ion). The positive charge is delocalized across the ring and onto the oxygen atom, which significantly stabilizes the intermediate compared to the equivalent intermediate in benzene chemistry. wikipedia.org

Deprotonation: A weak base removes a proton from the sp3-hybridized carbon where the electrophile has attached. This is a fast step that restores the aromaticity of the furan ring, yielding the substituted product. masterorganicchemistry.com

Another significant reaction pathway for furans involves oxidative cleavage. The oxidation of the furan ring, often catalyzed by cytochrome P450 enzymes in biological systems or by chemical oxidants, generates a highly reactive electrophilic intermediate. nih.gov Depending on the substituents on the furan ring, this intermediate can be either an epoxide or a cis-enedione. nih.gov This reactive metabolite can then react with various nucleophiles. nih.gov Oxidative cleavage of furfuryl amines, known as the aza-Achmatowicz reaction, provides a route to highly functionalized heterocyclic structures. organicreactions.org

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

While specific kinetic and thermodynamic data for this compound are not extensively documented, studies on its close structural analog, 3-methylfuran, provide significant insights into the reactivity of the substituted furan ring system. These studies often focus on atmospheric degradation pathways initiated by radicals like hydroxyl (OH) and nitrate (NO₃).

Determination of Rate Coefficients and Activation Parameters

Kinetic studies on the gas-phase reactions of 3-methylfuran with atmospheric oxidants have been conducted at room temperature and atmospheric pressure. The rate coefficients for these reactions are crucial for understanding the compound's atmospheric lifetime and transformation pathways.

The rate coefficients for the reaction of 3-methylfuran with OH and NO₃ radicals have been determined using relative rate methods. edurev.in For the reaction with OH radicals, a rate coefficient of kOH = (1.13 ± 0.22) × 10–10 cm³ molecule⁻¹s⁻¹ was obtained. edurev.in The reaction with NO₃ radicals was found to have a rate coefficient of kNO₃ = (1.26 ± 0.18) × 10–11 cm³ molecule⁻¹s⁻¹. edurev.in These fast reaction rates indicate that addition to the furan ring's double bonds is the predominant reaction pathway. edurev.in

Studies on other alkylated furans show a negative temperature dependence for their reactions with OH radicals, which is characteristic of addition reactions dominating over abstraction pathways at lower temperatures. whiterose.ac.ukresearchgate.net

Below is an interactive data table summarizing the reported rate coefficients for the reaction of 3-methylfuran with atmospheric oxidants.

| Oxidant | Reference Compound | Technique | Rate Coefficient (k) (cm³ molecule⁻¹s⁻¹) |

| OH | 2-Methyl-2-butene | GC-FID | (1.13 ± 0.22) × 10⁻¹⁰ |

| NO₃ | 2-Methyl-2-butene | GC-FID | (1.26 ± 0.18) × 10⁻¹¹ |

Data sourced from a study on the atmospheric degradation of 3-methylfuran. edurev.in

Thermodynamic studies on related compounds like furfurylamine and 5-methylfurfurylamine (B76237) have determined their standard molar enthalpies of formation in the liquid phase as -(92.6 ± 1.1) kJ·mol⁻¹ and -(134.5 ± 1.5) kJ·mol⁻¹, respectively, through combustion calorimetry. mdpi.com Such data are fundamental for calculating the enthalpy changes of reactions involving these structures.

Analysis of Reaction Intermediates and Transition States

The analysis of reaction intermediates and transition states is key to understanding the reaction pathways and kinetics of this compound transformations.

In electrophilic aromatic substitution , the primary intermediate is the arenium ion (sigma-complex). wikipedia.orgmsu.edu The stability of this cation dictates the reaction's activation energy. The transition state leading to this intermediate is the highest energy point on the reaction coordinate for the first step. masterorganicchemistry.com The electron-donating nature of the oxygen atom, the C3-methyl group, and the C2-aminomethyl group all contribute to stabilizing the positive charge in the arenium ion, thus lowering the activation energy and accelerating the reaction compared to benzene. wikipedia.org

In radical-initiated oxidation reactions , the initial step is the addition of a radical (e.g., OH) to the furan ring, forming a radical adduct. edurev.in This adduct is a key reaction intermediate. For instance, in the atmospheric oxidation of 3-methylfuran, the OH radical adds to the C2 or C5 positions, leading to the formation of alkyl radicals. These can then react further, for example, with O₂ to form peroxy radicals, which subsequently lead to ring-opened products like 2-methylbutenedial and other oxygenated species. edurev.in

In Diels-Alder reactions , which are reversible for many furan compounds, the reaction can be under either kinetic or thermodynamic control. nih.govmasterorganicchemistry.com At lower temperatures, the kinetically favored endo adduct is formed faster due to a lower energy transition state. masterorganicchemistry.com At higher temperatures, the reaction becomes reversible, and the more stable exo adduct, the thermodynamic product, predominates in the equilibrium mixture. masterorganicchemistry.com The conversion between isomers occurs through a retro-Diels-Alder reaction followed by a forward reaction, rather than a direct isomerization, with the transition states for the forward and reverse reactions being critical control points. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the electron density around the nucleus.

Proton (¹H) NMR: The expected ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. Based on analogous furan and amine structures, the predicted chemical shifts are presented in Table 1. mdpi.comchemicalbook.comchemicalbook.com The protons on the furan ring (H-4 and H-5) are expected to appear in the aromatic region, with the methyl group on the furan ring and the N-methyl and methylene (B1212753) protons appearing at higher fields.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are summarized in Table 2. hmdb.caresearchgate.netchemicalbook.com The carbon atoms of the furan ring are expected to resonate at lower field due to their sp² hybridization and the electron-withdrawing effect of the oxygen atom.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-5 (furan) | ~7.2-7.4 | d | ~1.8 |

| H-4 (furan) | ~6.1-6.3 | d | ~1.8 |

| CH₂ (methylene) | ~3.6-3.8 | s | - |

| NH | ~1.5-2.5 | br s | - |

| N-CH₃ (N-methyl) | ~2.3-2.5 | s | - |

| C₃-CH₃ (furan methyl) | ~2.0-2.2 | s | - |

This is an interactive data table. You can sort and filter the data.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (furan) | ~150-155 |

| C5 (furan) | ~138-142 |

| C4 (furan) | ~110-115 |

| C3 (furan) | ~118-122 |

| CH₂ (methylene) | ~45-50 |

| N-CH₃ (N-methyl) | ~33-37 |

| C₃-CH₃ (furan methyl) | ~10-14 |

This is an interactive data table. You can sort and filter the data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the H-4 and H-5 protons of the furan ring would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule, for example, linking the ¹H signal of the methylene group to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. For example, correlations would be expected between the methylene protons (CH₂) and the C2 and C3 carbons of the furan ring, as well as the N-methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for instance, by observing through-space interactions between the methylene protons and the protons of the N-methyl group or the furan ring.

Advanced NMR for Conformational Analysis and Dynamic Processes

Advanced NMR experiments, such as variable temperature NMR, can be employed to study the conformational dynamics of this compound. The rotation around the C2-CH₂ and CH₂-N bonds may be restricted, leading to the existence of different conformers. By varying the temperature, it might be possible to observe the coalescence of signals as the rate of interconversion between conformers increases.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₃NO), the expected exact mass can be calculated.

Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₄NO⁺ | 140.1070 |

| [M+Na]⁺ | C₈H₁₃NNaO⁺ | 162.0889 |

This is an interactive data table. You can sort and filter the data.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and then fragment in characteristic ways. The analysis of these fragmentation patterns provides valuable information about the molecular structure. researchgate.neted.ac.ukimreblank.chlibretexts.orglibretexts.org

The fragmentation of this compound would likely proceed through several key pathways:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org In this case, cleavage of the C2-CH₂ bond would be expected, leading to the formation of a stable iminium ion.

Loss of the N-methyl group: Cleavage of the N-CH₃ bond could also occur.

Ring Fragmentation: The furan ring itself can undergo fragmentation, often involving the loss of carbon monoxide (CO) or other small neutral molecules. researchgate.neted.ac.uk

Predicted Major Fragments in Mass Spectrometry

| m/z | Proposed Fragment Structure/Formula | Fragmentation Pathway |

| 139 | [C₈H₁₂NO]⁺ | Loss of H radical |

| 96 | [C₅H₆O-CH₂]⁺ | Cleavage of the side chain |

| 81 | [C₅H₅O]⁺ | Furan ring fragment |

| 44 | [CH₂=NHCH₃]⁺ | Alpha-cleavage |

This is an interactive data table. You can sort and filter the data.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Identity Confirmation

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and purity assessment of pharmaceutical compounds and other chemical substances. ajrconline.orgresearchgate.netiosrjournals.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide comprehensive data on the target molecule and any potential impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, this compound would first be separated from any volatile impurities based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of characteristic fragment ions, which together form a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation of this compound is predictable based on its structure. Key fragmentation pathways would likely involve:

Alpha-cleavage: The bond between the chiral carbon and the furan ring could break, leading to the formation of a stable furan-containing cation. Similarly, cleavage adjacent to the nitrogen atom is a common pathway for amines.

Loss of a methyl group: Cleavage of the N-methyl group would result in a significant fragment ion.

Ring fragmentation: The furan ring itself can undergo cleavage to produce characteristic ions.

A study on the fragmentation of 3(2H)-furanones showed that cleavage of alkyl groups and rearrangements within the furanone ring are primary fragmentation pathways, offering insight into how the substituted furan ring in the target molecule might behave under EI conditions. imreblank.ch The resulting mass spectrum allows for unequivocal identification by comparison with a reference spectrum. Furthermore, the high sensitivity of GC-MS enables the detection and quantification of trace-level impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing compounds that are not sufficiently volatile or thermally stable for GC analysis. In this technique, the compound is separated via high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, often using "soft" ionization techniques like electrospray ionization (ESI). ESI typically generates a protonated molecular ion [M+H]⁺, which provides accurate molecular weight information.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. iosrjournals.org In an LC-MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), generating a daughter ion spectrum that is characteristic of the molecule's structure. This method is highly specific and can be used to quantify the compound in complex matrices with high precision. researchgate.netnih.gov The combination of retention time from the LC and the specific mass transitions from MS/MS provides robust identity confirmation and a reliable method for purity assessment. mdpi.com

The table below outlines the expected key ions in the mass spectrometric analysis of this compound.

| Ion Type | Proposed Fragment | Expected m/z | Technique |

| Molecular Ion [M]⁺ | C₇H₁₁NO⁺ | 125 | GC-MS |

| Protonated Molecule [M+H]⁺ | C₇H₁₂NO⁺ | 126 | LC-MS |

| Alpha-cleavage fragment | C₅H₅O-CH₂⁺ | 97 | GC-MS / LC-MS/MS |

| Alpha-cleavage fragment | CH₃-NH-CH₂⁺ | 44 | GC-MS / LC-MS/MS |

| Fragment from loss of methylamine | C₆H₇O⁺ | 95 | GC-MS / LC-MS/MS |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule based on the vibrations of its constituent chemical bonds. mdpi.comnih.gov Each functional group within a molecule absorbs IR radiation or scatters Raman light at characteristic frequencies, allowing for structural confirmation and identification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its functional groups. Attenuated Total Reflection (ATR) is a common sampling technique for obtaining high-quality IR spectra of liquid or solid samples. mdpi.com

Key expected vibrational modes include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H Stretches: Multiple bands between 2800 and 3000 cm⁻¹ are expected, arising from the stretching vibrations of the aliphatic C-H bonds (in the N-methyl and methylene groups) and the furan ring's C-H bonds. docbrown.info The N-CH₃ group may show a characteristic absorption between 2760-2820 cm⁻¹. docbrown.info

C=C Stretch: The furan ring's carbon-carbon double bonds would produce characteristic stretching vibrations, typically in the 1500-1650 cm⁻¹ region.

C-O-C Stretch: The ether linkage within the furan ring will give rise to strong, characteristic asymmetric and symmetric stretching bands, typically found in the 1000-1300 cm⁻¹ range. udayton.edu

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond in the aliphatic amine structure is expected in the 1020-1220 cm⁻¹ range. docbrown.info

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups (like C=C) often produce strong Raman signals. For this compound, the symmetric stretching of the furan ring's C=C bonds would be expected to yield a strong Raman signal.

The table below summarizes the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |

| N-H (Secondary Amine) | Stretch | 3300-3500 (Medium) | Weak |

| C-H (Aliphatic/Aromatic) | Stretch | 2800-3000 (Strong) | Strong |

| C=C (Furan Ring) | Stretch | 1500-1650 (Variable) | Strong |

| C-N (Aliphatic Amine) | Stretch | 1020-1220 (Medium) | Medium |

| C-O-C (Furan Ring) | Asymmetric Stretch | 1200-1275 (Strong) | Weak |

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis and Unit Cell Parameters

While a specific crystal structure for this compound is not publicly available, analysis of related furan-containing organic molecules provides a clear indication of the data that would be obtained. nih.govresearchgate.netresearchgate.net A single-crystal X-ray diffraction experiment would yield the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal—as well as the crystal system and space group.

For example, the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine was determined to be in the monoclinic crystal system with the space group P2₁/n. researchgate.net Similarly, N-[4-(2-furanylmethyleneamino)benzylidene]furan-2-amine also crystallizes in the monoclinic P2₁/n space group. researchgate.net It is plausible that this compound, or a salt derivative, would crystallize in a common system like monoclinic or orthorhombic. The analysis would also reveal the exact conformation of the molecule in the solid state, including the torsion angles defining the orientation of the aminomethyl group relative to the furan ring.

The following table presents hypothetical, yet representative, unit cell parameters for this compound, based on data from similar small organic molecules.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group. |

| a | 8.5 Å | Unit cell dimension along the a-axis. |

| b | 10.2 Å | Unit cell dimension along the b-axis. |

| c | 7.8 Å | Unit cell dimension along the c-axis. |

| α | 90° | Angle between b and c axes. |

| β | 95.5° | Angle between a and c axes. |

| γ | 90° | Angle between a and b axes. |

| Volume (V) | 675 ų | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physicochemical properties, such as melting point, solubility, and stability. Investigating the potential for polymorphism is a critical step in the characterization of any crystalline solid. This is typically achieved by crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Co-crystallization Studies and Supramolecular Interactions

Co-crystallization is a technique used to design new crystalline solids with modified properties by combining a target molecule with a second, different molecule (a "co-former") in a specific stoichiometric ratio within the same crystal lattice. nih.gov The components are held together by non-covalent interactions, primarily hydrogen bonds, as well as π-π stacking and van der Waals forces. nih.govmdpi.com

This compound possesses functional groups that make it an excellent candidate for co-crystallization. The secondary amine group can act as both a hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair). The oxygen atom in the furan ring can also act as a hydrogen bond acceptor. These features would allow it to form robust supramolecular synthons with co-formers containing complementary functional groups, such as carboxylic acids or amides. nih.gov Amino acids, with their carboxylic acid and amino groups, are often used as safe and effective co-formers. nih.govresearchgate.net Co-crystallization could be explored to potentially improve properties like solubility or physical stability.

Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Vibrational Circular Dichroism)

The carbon atom connecting the 3-methylfuran ring to the N-methylmethanamine group is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical techniques are essential for distinguishing between these enantiomers and determining their absolute configuration (the actual R or S arrangement of atoms at the stereocenter).

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgresearchgate.net It is the extension of circular dichroism into the infrared region. wikipedia.org A VCD spectrum provides a unique fingerprint for a specific enantiomer. While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images (equal in magnitude but opposite in sign).

The determination of the absolute configuration of this compound using VCD involves a combined experimental and theoretical approach:

Experimental Measurement: The VCD spectrum of one of the purified enantiomers is recorded.

Theoretical Calculation: The molecular structure of one enantiomer (e.g., the R-enantiomer) is modeled using computational methods like Density Functional Theory (DFT). The theoretical VCD spectrum for this specific configuration is then calculated. nih.gov

Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the spectra match, the absolute configuration of the measured enantiomer is confirmed as the one that was modeled (e.g., R). If the experimental spectrum is the mirror image of the calculated one, the enantiomer has the opposite (S) configuration.

VCD is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information in solution. researchgate.netnih.gov This makes it an invaluable tool for the complete stereochemical elucidation of chiral molecules like this compound. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations of N Methyl 1 3 Methylfuran 2 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. digitaloceanspaces.com For N-methyl-1-(3-methylfuran-2-yl)methanamine, these methods can elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. researchgate.netekb.eg By applying DFT, one can determine the distribution of electron density, which is crucial for understanding the molecule's stability and how it interacts with other chemical species. mdpi.com

For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would reveal key aspects of its electronic structure. rjptonline.orgnih.gov The furan (B31954) ring, being an aromatic heterocycle, possesses a delocalized π-electron system. researchgate.net The nitrogen atom in the methanamine group introduces a region of high electron density due to its lone pair of electrons.

Reactivity indicators derived from DFT, such as Fukui functions, can pinpoint the most likely sites for electrophilic and nucleophilic attack. mdpi.comnih.gov It is expected that the nitrogen atom would be a primary site for electrophilic attack, while the furan ring, particularly the carbon atoms, would be susceptible to both electrophilic and nucleophilic interactions, influenced by the methyl and methanamine substituents. mdpi.com

Computational methods can predict various spectroscopic data, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for compound identification and structural confirmation. globalresearchonline.netolemiss.edunih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of this compound. globalresearchonline.net The resulting theoretical spectrum would show characteristic peaks corresponding to specific vibrational modes, such as C-H stretching of the methyl and furan groups, N-H stretching of the secondary amine, and C-O-C stretching of the furan ring. globalresearchonline.net For instance, a study on furan and its methyl derivatives showed that C-H symmetric and asymmetric stretching vibrations appear in distinct regions of the spectrum. globalresearchonline.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate theoretical NMR chemical shifts (¹H and ¹³C). globalresearchonline.net For this compound, these calculations would predict the chemical shifts for the protons and carbons of the furan ring, the N-methyl group, and the methylene (B1212753) bridge. These predictions can be compared with experimental data to confirm the molecular structure. A study on N-benzyl-N-(furan-2-ylmethyl)acetamide demonstrated the presence of rotational isomers (rotamers) through distinct NMR signals, a phenomenon that could also be relevant for the title compound. scielo.br

A hypothetical table of predicted vibrational frequencies is presented below, based on characteristic frequencies for similar functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch (Aromatic/Furan) | 3100-3200 |

| C-H Stretch (Aliphatic/Methyl) | 2850-3000 |

| C=C Stretch (Furan Ring) | 1500-1600 |

| C-N Stretch | 1000-1250 |

| C-O-C Stretch (Furan Ring) | 1050-1150 |

| Note: This table is illustrative and actual values would require specific DFT calculations. |

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. malayajournal.orgresearchgate.net It is used to predict reactive sites for electrophilic and nucleophilic attacks. ajchem-a.com For this compound, the MEP would likely show a negative potential (red/yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton. malayajournal.orgajchem-a.com

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. rjptonline.orgmalayajournal.org For furan derivatives, the HOMO is typically distributed over the furan ring, indicating it as the primary electron donor site. mdpi.comresearchgate.net The presence of the methanamine group would also contribute to the HOMO. The LUMO is also likely to be located over the furan ring system. A smaller HOMO-LUMO gap suggests higher reactivity. globalresearchonline.net

| Parameter | Hypothetical Value (eV) | Significance |

| E_HOMO | -5.5 to -6.5 | Electron-donating ability |

| E_LUMO | -0.5 to -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 | Chemical reactivity and kinetic stability. sci-hub.se |

| Note: These values are estimates based on similar molecules and would need to be confirmed by specific calculations. |

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.govspringernature.com These models use molecular descriptors derived from the compound's structure to predict properties like boiling point, solubility, and partitioning behavior. nih.gov

For this compound, a QSPR study would involve calculating a range of descriptors, including topological, electronic, and constitutional indices. digitaloceanspaces.com These descriptors can then be used in statistical models, such as multiple linear regression, to predict various properties. digitaloceanspaces.comnih.gov Such studies are particularly useful in the early stages of chemical design and development. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the methanamine side chain allows this compound to adopt multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms. researchgate.netsemanticscholar.org

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.orgmuni.cz By mapping the PES, researchers can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them. libretexts.orgslideshare.net For this molecule, the key dihedral angles to scan would be those around the C-C and C-N bonds of the methanamine linker. A study on a similar N-benzyl-N-(furan-2-ylmethyl)acetamide identified nine stable conformations by exploring the relevant PES. researchgate.net A similar level of conformational complexity could be expected for the title compound.

Solvation Models and Investigation of Solvent Effects on Compound Behavior

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. acs.org Solvation models are computational methods used to simulate the effects of a solvent on a solute's properties. muni.czmuni.cz

There are two main types of solvation models:

Explicit Solvation: In this model, individual solvent molecules are included in the calculation. This approach is computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. muni.cz

Implicit (Continuum) Solvation: This model treats the solvent as a continuous medium with a specific dielectric constant. muni.cz The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used examples. muni.czresearchgate.net

For this compound, applying a solvation model like PCM would be crucial for accurately predicting its properties in solution, such as its conformational preferences and reactivity. researchgate.netsemanticscholar.org For example, the relative energies of different conformers can change depending on the polarity of the solvent. semanticscholar.org Studies on furan derivatives have shown that both implicit and explicit solvent models can effectively determine the most favorable reaction pathways in solution. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of this compound at an atomistic level. arxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motion and interactions. nih.gov

A typical MD simulation protocol for this compound would involve several key steps. igem.wikibioinformaticsreview.com First, a force field, which is a set of parameters describing the potential energy of the system, is chosen. Popular choices for small organic molecules include GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field). nih.gov The initial 3D structure of the molecule is generated and then placed in a simulation box, often filled with a solvent like water to mimic physiological conditions. The system is then subjected to energy minimization to relax any steric clashes or unfavorable geometries. bioinformaticsreview.com Following minimization, the system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state. bioinformaticsreview.com Finally, a production run is performed, during which the trajectories of all atoms are saved for analysis.

Analysis of the MD trajectory can reveal a wealth of information about the dynamic behavior of this compound. Torsional analysis of the bond connecting the furan ring to the aminomethyl group can elucidate the conformational preferences and flexibility of the molecule. The methyl group on the furan ring and the N-methyl group introduce specific steric and electronic effects that would influence the rotational barrier and the population of different conformers.

Intermolecular interactions are crucial for understanding how this compound interacts with its environment, such as solvent molecules or potential biological targets. The furan ring, with its oxygen heteroatom and π-electron system, can participate in various non-covalent interactions. nih.govaip.org The oxygen atom can act as a hydrogen bond acceptor, while the aromatic π-system can engage in π-π stacking or cation-π interactions. nih.govrsc.org The secondary amine group is a key site for hydrogen bonding, acting as both a donor (N-H) and an acceptor (the lone pair on the nitrogen atom). nih.gov MD simulations allow for the detailed characterization of these hydrogen bonds, including their lifetimes and geometries. Furthermore, van der Waals interactions and electrostatic interactions with surrounding molecules can be quantified to provide a comprehensive picture of the intermolecular interaction landscape. aip.org

Cheminformatics and Molecular Recognition Studies

Cheminformatics provides a suite of computational tools to organize, analyze, and model chemical information. For this compound, various molecular descriptors and fingerprints can be calculated to quantify its physicochemical and structural properties, enabling its comparison within large compound libraries. scbdd.comdrzinph.com These descriptors are numerical values that encode different aspects of a molecule's structure and properties. osdd.netucdavis.edu

Web-based platforms like ChemDes allow for the calculation of thousands of descriptors, which can be categorized into different classes. scbdd.comyoutube.com For this compound, these would include:

1D Descriptors: These are the simplest descriptors and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Balaban J index, Wiener index) and counts of specific structural features (e.g., number of rotatable bonds, hydrogen bond donors and acceptors).

3D Descriptors: These are calculated from the 3D conformation of the molecule and describe its spatial properties, such as solvent-accessible surface area (SASA) and molecular volume.

The following table provides a hypothetical set of calculated chemoinformatic descriptors for this compound.

| Descriptor Category | Descriptor Name | Calculated Value |

| Constitutional (1D) | Molecular Weight | 139.19 g/mol |

| Number of Atoms | 22 | |

| Number of Heavy Atoms | 10 | |

| Topological (2D) | Number of Rotatable Bonds | 3 |

| Number of Hydrogen Bond Acceptors | 2 | |

| Number of Hydrogen Bond Donors | 1 | |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | ~350 Ų |

| Molecular Volume | ~140 ų |

Note: The values in this table are illustrative and would need to be calculated using specific software.

Molecular fingerprints are bit strings that encode the presence or absence of specific structural fragments or topological features within a molecule. drzinph.com Common fingerprint types include MACCS keys, Morgan fingerprints (circular fingerprints), and atom pair fingerprints. scbdd.com These fingerprints are particularly useful for similarity searching and building machine learning models for compound classification and activity prediction. By comparing the fingerprint of this compound to a database of known compounds, one can identify structurally similar molecules that may share similar biological activities.

Molecular recognition is the process by which molecules selectively bind to one another. arxiv.org Computational methods play a crucial role in understanding and predicting these recognition events, particularly in the context of drug discovery where the binding of a small molecule to a biological target is of primary interest. paperswithcode.commedium.com

Molecular docking is a widely used computational technique to predict the preferred binding mode and affinity of a ligand to a receptor. ijper.orgnih.govresearchgate.netajprd.com For this compound, a docking study would involve computationally placing the molecule into the active site of a target protein. The process requires the 3D structures of both the ligand and the protein. A scoring function is then used to estimate the binding affinity for different binding poses, with lower scores typically indicating more favorable binding. ijper.org The interactions identified in the docked pose, such as hydrogen bonds and hydrophobic contacts, can provide insights into the key determinants of binding.

The results of a hypothetical docking study of this compound against a generic protein kinase could be summarized as follows:

| Parameter | Value |

| Docking Score (kcal/mol) | -7.5 |

| Predicted Binding Affinity (pKi) | 6.8 |

| Key Interacting Residues | ASP145 (Hydrogen Bond with N-H), LYS72 (Cation-π with furan ring), LEU130 (Hydrophobic contact with methyl group) |

Note: This table presents hypothetical data from a molecular docking simulation.

More advanced methods for predicting binding affinities include free energy calculations based on molecular dynamics simulations, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. nih.gov These methods can provide more accurate estimations of binding free energies by accounting for solvent effects and conformational changes upon binding. Machine learning models are also increasingly being used to predict binding affinities, trained on large datasets of known protein-ligand interactions. arxiv.orgacs.org These in silico approaches are invaluable for prioritizing compounds for experimental testing and for guiding the design of new molecules with improved binding properties.

Pharmacological and Biological Research Aspects of N Methyl 1 3 Methylfuran 2 Yl Methanamine Mechanistic Focus

In Vitro Enzyme Interaction and Inhibition Studies

There is currently no available information in the scientific literature regarding in vitro enzyme interaction and inhibition studies specifically for N-methyl-1-(3-methylfuran-2-yl)methanamine.

Enzyme Kinetics and Mechanism of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)

No studies have been published detailing the enzyme kinetics or the mechanism of inhibition for this compound.

Determination of Half-maximal Inhibitory Concentration (IC50) and Inhibition Constant (Ki) Values

Specific IC50 and Ki values for this compound against any enzyme target have not been reported in the available literature.

Mechanistic Investigations of Target Enzyme Interaction (e.g., FabI enzyme if applicable to furan (B31954) analog)

While some furan-containing compounds have been investigated for their interaction with various enzymes, there is no research available that specifically explores the interaction of this compound with the FabI enzyme or any other enzyme target.

Cellular-Level Mechanism of Action Investigations

Specific studies on the cellular-level mechanisms of action for this compound are not present in the current body of scientific literature.

Elucidation of Molecular Pathways Affected by the Compound (e.g., fatty acid synthesis pathway)

There are no published studies that elucidate the specific molecular pathways, including the fatty acid synthesis pathway, that may be affected by this compound. Research on other furan derivatives has indicated a potential for interaction with fatty acid metabolism, but this cannot be directly extrapolated to the specific compound . nih.govnih.gov

Studies on Apoptosis Induction and Caspase Activation (if applicable)

No experimental data exists in the scientific literature to confirm or deny the ability of this compound to induce apoptosis or activate caspases in any cell line.

In Vitro Metabolism Pathways of this compound

The in vitro metabolism of this compound is anticipated to involve several key enzymatic pathways, primarily centered on the modification of the 3-methylfuran (B129892) ring and the N-methylamine side chain.

Based on the metabolism of structurally related compounds, the biotransformation of this compound would likely yield a series of metabolites. The primary metabolic attack is expected on the furan ring and the N-methyl group.

Oxidation of the 3-methylfuran ring by cytochrome P450 enzymes is a critical pathway. For 3-methylfuran, this leads to the formation of a reactive metabolite, 2-methyl-cis-2-butene-1,4-dial. nih.gov Similarly, 2-methylfuran (B129897) is metabolized to the reactive α,β-unsaturated dicarbonyl, 3-acetylacrolein (AcA). nih.govdigitellinc.com Therefore, it is plausible that this compound would undergo epoxidation of the furan ring, followed by rearrangement to a reactive dialdehyde (B1249045) intermediate.

The N-methylamine side chain is also a likely site for metabolism. N-demethylation is a common metabolic route for N-methylated compounds, catalyzed by various CYP enzymes. researchgate.netmdpi.com This would result in the formation of 1-(3-methylfuran-2-yl)methanamine and formaldehyde. Further oxidation of the secondary amine could lead to hydroxylamine (B1172632) derivatives. researchgate.net

A summary of these hypothetical primary metabolites is presented in Table 1.

Table 1: Hypothetical In Vitro Metabolites of this compound

| Metabolite Name | Proposed Pathway | Potential Reactivity |

|---|---|---|

| 2-(aminomethyl)-3-methyl-furan-dialdehyde | Furan ring oxidation | High (electrophilic, can form adducts) |

| 1-(3-methylfuran-2-yl)methanamine | N-demethylation | Moderate |

| N-hydroxy-N-methyl-1-(3-methylfuran-2-yl)methanamine | N-oxidation | Moderate to High |

| Formaldehyde | N-demethylation | High (can react with cellular macromolecules) |

This table is based on hypothetical pathways extrapolated from related compounds.

Cytochrome P450 (CYP) enzymes are central to the metabolism of furan derivatives and N-methylated compounds. researchgate.netmdpi.com The metabolism of furan itself is primarily mediated by CYP2E1, which converts it into the reactive metabolite cis-2-butene-1,4-dialdehyde. europa.eu Studies on 2-methylfuran have also identified CYP2E1 as the key enzyme in its conversion to the reactive intermediate 3-acetylacrolein in vitro. digitellinc.comacs.org Therefore, it is highly probable that CYP2E1 would play a significant role in the oxidation of the 3-methylfuran ring of the title compound.

The N-demethylation of various drugs is known to be mediated by several CYP isoforms, including the major drug-metabolizing enzymes CYP3A4, CYP2C9, CYP2D6, CYP1A2, and CYP2C19. researchgate.netnih.govnih.govcambridgemedchemconsulting.com For instance, the N-demethylation of sildenafil (B151) is primarily carried out by CYP3A4 and, to a lesser extent, CYP2C9. nih.gov The metabolism of amitriptyline (B1667244) to nortriptyline (B1679971) also involves multiple CYPs, including 3A4, 2C9, and 2D6. nih.gov Thus, a combination of these enzymes would likely be responsible for the N-demethylation of this compound.

Other enzymes, such as monoamine oxidases (MAO), could also contribute to the metabolism of the amine moiety. cambridgemedchemconsulting.com Furthermore, if aldehyde metabolites are formed, aldehyde dehydrogenases (ALDH) would be involved in their further oxidation to carboxylic acids.

Table 2: Potential Enzymes Involved in the In Vitro Metabolism

| Enzyme Family | Specific Isoform (Probable) | Proposed Metabolic Reaction |

|---|---|---|

| Cytochrome P450 | CYP2E1 | Furan ring oxidation |

| Cytochrome P450 | CYP3A4, CYP2C9, CYP2D6 | N-demethylation |

| Monoamine Oxidase | MAO-A, MAO-B | Oxidative deamination |

This table is speculative and based on data from analogous compounds.

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) models provide predictive insights into a compound's pharmacokinetic properties. For a novel molecule like this compound, a standard battery of in vitro assays would be employed.

Absorption: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model for predicting passive transcellular permeability. asianpubs.org For N-methylated compounds, permeability can be pH-dependent, with increased penetration at physiological pH if the compound is in a more lipophilic, non-ionized state. nih.gov

Metabolism: In vitro metabolism is typically assessed using human liver microsomes (HLMs) or hepatocytes. These systems contain a rich complement of drug-metabolizing enzymes, including CYPs and UGTs. cambridgemedchemconsulting.com Such studies on furan derivatives often reveal the liver as the primary site of metabolism. europa.euacs.org

Distribution: Plasma protein binding is a key distribution parameter determined in vitro. High plasma protein binding can limit the free fraction of a drug available to exert its pharmacological effect or be metabolized.

Excretion: While primarily an in vivo parameter, in vitro transporter assays using cell lines overexpressing specific uptake or efflux transporters (e.g., P-gp, BCRP) can help predict the role of active transport in the compound's disposition.

In silico models can complement these in vitro assays, predicting properties like solubility, lipophilicity (logP), and potential for CYP inhibition or induction. researchgate.net

In Vitro Toxicology Mechanisms and Screening

The toxicological profile of this compound can be preliminarily assessed through various in vitro screening methods, focusing on genotoxicity and neurotoxicity, which are known concerns for furan derivatives. europa.euresearchgate.net

The genotoxic potential of furan and its derivatives is often linked to their metabolic activation into reactive electrophiles. researchgate.net The metabolite of furan, BDA, and the metabolite of 2-methylfuran, AcA, can form covalent adducts with DNA. nih.goveuropa.euacs.org

Standard in vitro genotoxicity tests would include:

Ames test (Bacterial Reverse Mutation Assay): This test would assess the potential of the compound and its metabolites (in the presence of a metabolic activation system like S9 mix) to induce gene mutations in various strains of Salmonella typhimurium and Escherichia coli.

In Vitro Micronucleus Test: This assay, typically conducted in mammalian cell lines (e.g., CHO, TK6, or HepG2), detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.

Comet Assay (Single Cell Gel Electrophoresis): This method can be used to detect DNA strand breaks in individual cells. Studies on 2-methylfuran have utilized this assay. nih.govresearchgate.net

While some studies on 2-methylfuran have returned negative results in in vivo genotoxicity assays, the potential for its reactive metabolites to cause DNA damage remains a concern. nih.govnih.gov Therefore, it is hypothesized that this compound could exhibit genotoxicity following metabolic activation.

Furan and certain derivatives have been shown to exert neurotoxic effects. researchgate.net Studies on furan have indicated that it can induce behavioral defects, microgliosis, astrogliosis, and oxidative stress in the brain. researchgate.net Some benzofuran (B130515) derivatives have demonstrated neuroprotective effects, while others can be neurotoxic. utripoli.edu.lynih.gov

In vitro neurotoxicity screening of this compound would likely involve cultured neuronal cells (e.g., SH-SY5Y, primary cortical neurons). The potential mechanisms of neurotoxicity at the cellular level could include:

Induction of Oxidative Stress: The compound or its metabolites could increase the production of reactive oxygen species (ROS), leading to lipid peroxidation, protein oxidation, and neuronal cell death.

Mitochondrial Dysfunction: Disruption of the mitochondrial electron transport chain and a decrease in cellular ATP levels are known mechanisms of toxicity for some furan compounds. europa.eu

Apoptosis: Activation of caspase cascades and subsequent programmed cell death could be a downstream effect of oxidative stress and mitochondrial damage.

Alteration of Neurotransmitter Systems: Interference with cholinergic systems has been noted for furan. researchgate.net

Table 3: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-methylfuran |

| 2-methylfuran |

| Furan |

| 2-methyl-cis-2-butene-1,4-dial |

| 3-acetylacrolein (AcA) |

| cis-2-butene-1,4-dialdehyde (BDA) |